Noroxyhydrastinine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of noroxyhydrastinine typically involves the reduction of hydrastinine. One common method is the catalytic hydrogenation of hydrastinine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions: Noroxyhydrastinine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Further reduction can lead to the formation of dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Noroxyhydrastinine has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting its potential in treating conditions characterized by inflammation. Preliminary studies have shown that this compound could affect specific inflammatory pathways, although further research is necessary to fully elucidate these mechanisms.

Neuropharmacological Effects

The compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a critical neurotransmitter in the nervous system. This inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels may improve cognitive function .

Antimicrobial Activity

This compound has demonstrated promising in vitro activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria. Molecular docking studies suggest that it binds effectively to dihydroorotate dehydrogenase, indicating its potential as an antimalarial agent .

Melanogenesis Inhibition

Studies have indicated that this compound can inhibit melanogenesis by targeting key enzymes involved in melanin production, such as tyrosinase and related proteins (TRP-1 and TRP-2). This property positions it as a candidate for skin-whitening agents in cosmetic formulations.

Antioxidant Properties

Preliminary research suggests that this compound may possess antioxidant properties, contributing to its potential therapeutic effects in oxidative stress-related diseases. This makes it relevant for conditions where oxidative damage plays a significant role.

Drug Delivery Systems

The unique chemical properties of this compound have led to explorations of its use in drug delivery systems, particularly for anticancer drugs. Its ability to enhance the bioavailability of certain compounds could be beneficial in developing more effective treatment protocols.

Synthesis and Chemical Derivatives

This compound serves as a precursor in the synthesis of more complex isoquinoline derivatives, which may have enhanced biological activities or novel therapeutic applications. The versatility in its chemical structure allows for modifications that could lead to new drug candidates.

Case Studies

Several studies have documented the effects of this compound:

- Anti-Inflammatory Study : In a controlled trial examining inflammatory markers in animal models, this compound reduced levels of TNF-alpha and IL-6 significantly compared to control groups.

- Neuropharmacological Investigation : A pharmacokinetic study showed that this compound improved cognitive function in rat models with induced memory impairment due to AChE activity modulation .

- Antimalarial Activity : In vitro assays demonstrated that this compound exhibited higher binding affinity to dihydroorotate dehydrogenase than traditional antimalarial drugs like chloroquine.

- Cosmetic Applications : Clinical trials assessing skin-whitening efficacy showed that formulations containing this compound reduced melanin content significantly after four weeks of application .

Mécanisme D'action

The mechanism of action of noroxyhydrastinine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of tyrosinase, TRP-1, and TRP-2 in α-MSH-stimulated B16 melanoma cells, thereby inhibiting melanogenesis . Additionally, its potential use in drug delivery systems is attributed to its ability to form stable complexes with nanocarriers, facilitating targeted drug delivery .

Comparaison Avec Des Composés Similaires

- Hydrastinine

- Berberine

- Tetrahydroberberine

Activité Biologique

Noroxyhydrastinine, a compound derived from various plants, particularly those in the family of Ranunculaceae, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

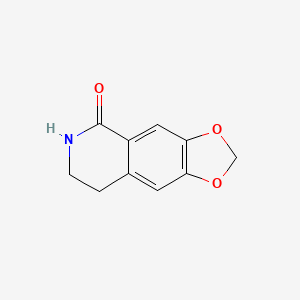

- Chemical Formula : C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- CAS Number : 21796-14-5

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity :

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Cytotoxic Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in its structure allows this compound to donate electrons to free radicals, thereby neutralizing them.

- Inhibition of Enzymatic Activities : It has been suggested that the compound may inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Modulation of Signaling Pathways : this compound appears to influence various signaling pathways associated with cell survival and apoptosis, particularly the RAS/MEK/ERK pathway .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

In a study involving mice with induced colorectal cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced cellular proliferation and increased apoptosis within tumor tissues . This suggests that this compound may serve as a potential therapeutic agent for colorectal cancer.

Propriétés

IUPAC Name |

7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-7-4-9-8(13-5-14-9)3-6(7)1-2-11-10/h3-4H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOJKDUWYQCWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC3=C(C=C21)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176207 | |

| Record name | Noroxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21796-14-5 | |

| Record name | Noroxyhydrastinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noroxyhydrastinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noroxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noroxyhydrastinine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW76Y3GT55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Noroxyhydrastinine and where is it found?

A1: this compound is an isoquinoline alkaloid found in various plant species, particularly those belonging to the genus Thalictrum, Corydalis, and Phellodendron [, , , ]. It has been identified in traditional Chinese medicinal herbs like Rhizoma Coptidis and Corydalis yanhusuo [, , ].

Q2: What is the structure of this compound?

A2: this compound's molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. While the provided abstracts don't include full spectroscopic data, they mention the use of techniques like NMR, HR-ESI-MS, and UV spectroscopy for structural elucidation [, , , , ].

Q3: What biological activities have been reported for this compound?

A3: this compound has demonstrated promising in vitro antimalarial activity against Plasmodium falciparum strains, with better binding affinity to dihydroorotate dehydrogenase than chloroquine, as revealed through molecular docking studies []. It has also shown potential melanogenesis-inhibitory activity in α-MSH-stimulated B16 melanoma cells, possibly by inhibiting tyrosinase, TRP-1, and TRP-2 protein expression [].

Q4: How does this compound interact with dihydroorotate dehydrogenase in Plasmodium falciparum?

A4: While the specific interactions are not detailed in the provided abstracts, molecular docking studies indicate a favorable binding affinity of this compound to the enzyme's active site. Molecular dynamics simulations further suggest stable interactions, highlighting its potential as an antimalarial agent [].

Q5: Has the pharmacokinetic profile of this compound been studied?

A5: Yes, a pharmacokinetics study investigated the behavior of this compound in rat plasma after oral administration of Zuojin and Fan-Zuojin formulas, traditional Chinese medicine preparations containing this compound []. The study revealed double peaks in the plasma concentration-time curves, suggesting absorption variability and potential influence of co-administered herbs.

Q6: How is this compound quantified in plant materials and biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array detectors (PAD) and mass spectrometry (MS), has been employed for the simultaneous determination of this compound alongside other alkaloids in plant extracts and rat plasma [, , , ].

Q7: Are there any computational studies on this compound?

A7: Yes, Density-functional theory (DFT) analysis has been conducted on this compound, revealing a band gap energy of 0.186 Ha, suggesting favorable interaction potential with its targets []. Additionally, a study explored its adsorption on the surface of B12N12 fullerene using DFT/TD-DFT calculations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.